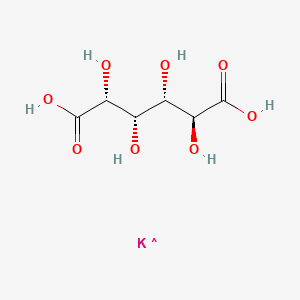
D-Glucaric acid (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucaric acid (potassium) is a naturally occurring aldaric acid found in various fruits and vegetables, as well as in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucaric acid (potassium) can be synthesized through the oxidation of glucose. One common method involves the use of nitric acid as a catalyst to oxidize glucose, resulting in the formation of D-Glucaric acid . Another method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst for the oxidation process .
Industrial Production Methods
Industrial production of D-Glucaric acid (potassium) often involves biocatalysis. Engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris have been developed to produce D-Glucaric acid through metabolic pathways . These methods are considered more eco-friendly and efficient compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
D-Glucaric acid (potassium) undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of glucose at the C-1 and C-6 positions results in the formation of D-Glucaric acid .
Common Reagents and Conditions
Common reagents used in the synthesis of D-Glucaric acid include nitric acid and TEMPO. The reaction conditions typically involve controlled temperatures and pH levels to ensure efficient oxidation .
Major Products Formed
The major product formed from the oxidation of glucose is D-Glucaric acid. This compound can further undergo reactions to form derivatives such as D-glucaro-1,4-lactone .
Scientific Research Applications
D-Glucaric acid (potassium) has numerous applications in scientific research:
Chemistry: Used as a building block for biodegradable polymers and detergents.
Biology: Acts as a metal sequestering agent and imaging agent in tumor observation.
Medicine: Reduces cholesterol levels, suppresses tumor development, and enhances human immunity.
Industry: Used in sewage treatment as a surfactant and in the treatment of synthetic dyes as a decolorizer.
Mechanism of Action
D-Glucaric acid (potassium) exerts its effects through various molecular pathways. It enhances liver detoxification by downregulating hepatocyte apoptosis, reducing reactive oxygen species production, and inhibiting β-glucuronidase synthesis . These actions help in reducing the reabsorption of toxins in hepatocytes and promoting their excretion.
Comparison with Similar Compounds
Similar Compounds
D-Glucuronic acid: A glucose derivative with anti-oxidation properties and applications in medicine and cosmetics.
D-Gluconic acid: Produced through the oxidation of glucose and used in food and pharmaceutical industries.
Uniqueness
D-Glucaric acid (potassium) is unique due to its strong inhibitory effect on β-glucuronidase, which plays a crucial role in liver detoxification . This property makes it particularly valuable in medical applications for reducing cancer risks and enhancing immunity.
Properties
Molecular Formula |
C6H10KO8 |
|---|---|
Molecular Weight |
249.24 g/mol |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/t1-,2-,3-,4+;/m0./s1 |
InChI Key |
AHPUWJRVCCLSPB-SBBOJQDXSA-N |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O.[K] |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K] |
Related CAS |
84864-60-8 576-42-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















